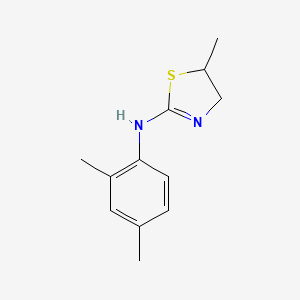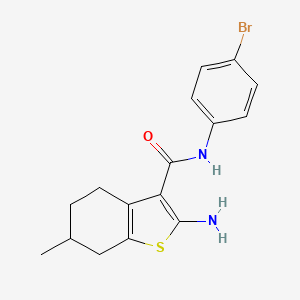![molecular formula C21H16N2O4S B4925553 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4925553.png)
2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which is believed to confer a range of beneficial properties. In
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the formation of reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cellular components such as proteins, lipids, and DNA, leading to cell death.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In addition to its potential as a photosensitizer, it has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is its ability to selectively bind to copper ions, making it a useful tool for studying metal ion homeostasis. Its fluorescent properties also make it a useful probe for studying cellular processes. However, one limitation of the compound is its potential toxicity, particularly upon exposure to light. This must be taken into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy in vivo and to optimize its formulation for clinical use.
Another area of research is the development of new derivatives of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole with improved properties such as increased selectivity for specific metal ions or enhanced photodynamic activity.
In conclusion, 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and properties make it a useful tool for studying a variety of cellular processes. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
合成方法
The synthesis of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole involves the reaction between 3-methoxybenzohydrazide and 4-(phenylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an intermediate stage where the hydrazide is converted to a hydrazone, which then reacts with the benzoyl chloride to form the oxadiazole ring. This synthesis method has been optimized and can be carried out with high yields and purity.
科学研究应用
2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions, leading to a change in fluorescence intensity that can be detected by spectroscopic methods. This property makes it a useful tool for studying metal ion homeostasis in living systems.
Another area of research is the potential use of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole as a photosensitizer in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer that then generates reactive oxygen species, leading to the destruction of cancer cells. 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been shown to have promising photodynamic activity against cancer cells in vitro.
属性
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-26-17-7-5-6-16(14-17)21-23-22-20(27-21)15-10-12-19(13-11-15)28(24,25)18-8-3-2-4-9-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFOYSWLDDHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)

![3-chloro-4-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4925498.png)
![1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]](/img/structure/B4925499.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate](/img/structure/B4925507.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4925521.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4925524.png)
![ethyl 1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4925531.png)

![2-[3-(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4925547.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B4925560.png)
![3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4925564.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)